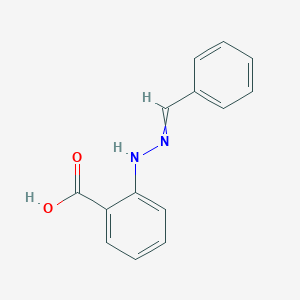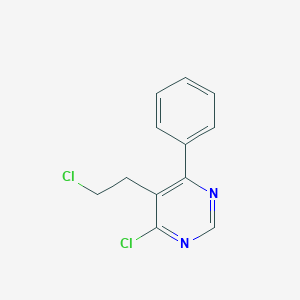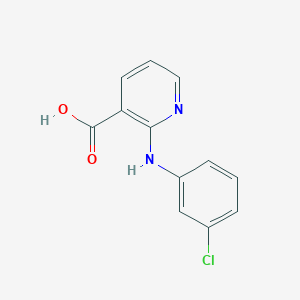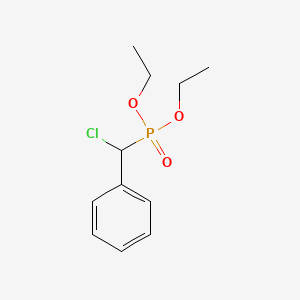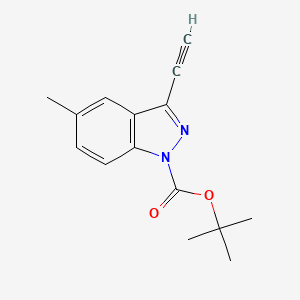
6-Methylheptyl prop-2-enoate;prop-2-enoic acid
概要
説明
6-Methylheptyl prop-2-enoate;prop-2-enoic acid is a compound that combines isooctyl acrylate and acrylic acid. Isooctyl acrylate is an ester of acrylic acid and is known for its use in pressure-sensitive adhesives. Acrylic acid, on the other hand, is a versatile monomer used in the production of various polymers. The combination of these two compounds results in a material with unique properties suitable for a wide range of applications, particularly in the field of adhesives .
準備方法
Synthetic Routes and Reaction Conditions
Isooctyl acrylate is typically synthesized through an esterification reaction between acrylic acid and isooctyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .
Acrylic acid can be produced through the oxidation of propylene or by the hydrolysis of acrylonitrile. The oxidation process involves the use of a catalyst, such as molybdenum or vanadium oxides, at high temperatures .
Industrial Production Methods
In industrial settings, isooctyl acrylate is produced using a continuous esterification process. This involves the reaction of acrylic acid with isooctyl alcohol in the presence of a catalyst, followed by purification through distillation to obtain the final product .
化学反応の分析
Types of Reactions
6-Methylheptyl prop-2-enoate;prop-2-enoic acid undergoes various chemical reactions, including:
Polymerization: Both isooctyl acrylate and acrylic acid can undergo free radical polymerization to form polymers.
Esterification: Acrylic acid can react with alcohols to form esters, including isooctyl acrylate.
Addition Reactions: The double bond in acrylic acid can participate in addition reactions with various reagents.
Common Reagents and Conditions
Catalysts: Sulfuric acid for esterification, molybdenum or vanadium oxides for oxidation.
Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide for polymerization.
Major Products
科学的研究の応用
6-Methylheptyl prop-2-enoate;prop-2-enoic acid has numerous applications in scientific research and industry:
Adhesives: Used in the formulation of pressure-sensitive adhesives for tapes, labels, and protective films.
Biomedical Applications: Utilized in the production of medical-grade adhesives for skin applications.
Oil Absorbents: Copolymers of isooctyl acrylate are used in the preparation of oil absorbents.
Sensors: Copolymers of isooctyl acrylate and acrylamide are studied for use in magnetoelastic CO2 sensors.
作用機序
The mechanism of action of isooctyl acrylate acrylic acid in adhesives involves the formation of a polymer network that provides tack, adhesion, and cohesion. The acrylic acid component introduces carboxyl groups that can form hydrogen bonds with substrates, enhancing adhesion . The isooctyl acrylate component contributes to the flexibility and tackiness of the adhesive .
類似化合物との比較
Similar Compounds
Butyl Acrylate: Similar to isooctyl acrylate but with a shorter alkyl chain, resulting in different adhesive properties.
2-Ethylhexyl Acrylate: Another acrylate ester with similar applications in adhesives.
Methyl Acrylate: A smaller ester of acrylic acid used in different polymer applications.
Uniqueness
6-Methylheptyl prop-2-enoate;prop-2-enoic acid is unique due to its combination of flexibility, tackiness, and strong adhesion properties. The presence of both isooctyl acrylate and acrylic acid allows for the formation of versatile copolymers with a wide range of applications .
特性
CAS番号 |
9017-68-9 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC名 |
6-methylheptyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C3H4O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H,4,5) |
InChIキー |
YDWRZBOKATXNFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCOC(=O)C=C.C=CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
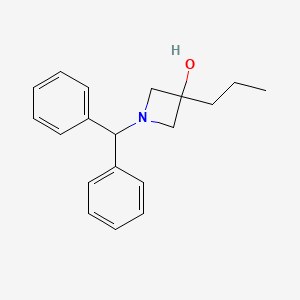
![2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid](/img/structure/B8618042.png)
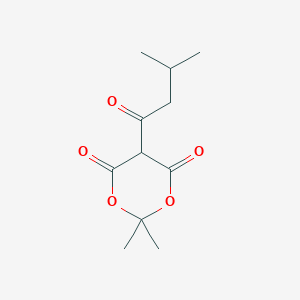
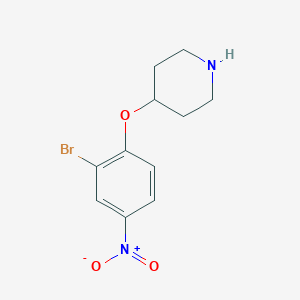
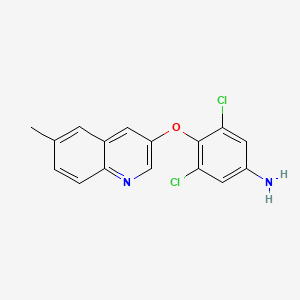
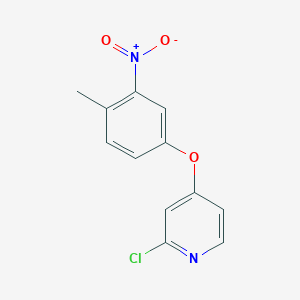
![2-[3-(Oxiran-2-yl)propoxy]oxane](/img/structure/B8618087.png)
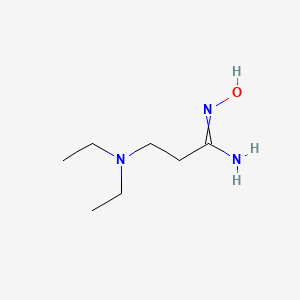
![(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE](/img/structure/B8618100.png)
